molecular formula C17H24BNO5S B2439075 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one CAS No. 2377606-35-2

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one

Katalognummer: B2439075
CAS-Nummer: 2377606-35-2
Molekulargewicht: 365.25
InChI-Schlüssel: YOEAZLUCQBVTFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one is an organic compound with a complex structure that includes a piperidin-4-one core, a sulfonyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent on the benzene ring

Eigenschaften

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO5S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)25(21,22)19-11-9-14(20)10-12-19/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEAZLUCQBVTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one typically involves multiple steps. One common method starts with the preparation of the tetramethyl-1,3,2-dioxaborolan-2-yl benzene derivative. This can be achieved by reacting 4-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .

The next step involves the sulfonylation of the benzene ring, which can be carried out using sulfonyl chloride in the presence of a base such as triethylamine. Finally, the piperidin-4-one moiety is introduced through a nucleophilic substitution reaction, typically using piperidin-4-one and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity
Research indicates that compounds with piperidine and sulfonyl moieties exhibit significant antibacterial properties. A study demonstrated that derivatives of piperidine show effectiveness against various bacterial strains, which may be attributed to their ability to inhibit essential bacterial enzymes . The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety may enhance this activity through improved binding interactions.

Cancer Treatment
The sulfonamide group is known for its role in cancer chemotherapy. Compounds similar to 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one have been investigated for their potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The compound's ability to form stable complexes with metal ions could also be leveraged in developing novel anticancer agents.

Organic Synthesis

Reagent in Cross-Coupling Reactions
The presence of the boron atom in the tetramethyl-1,3,2-dioxaborolane structure makes this compound a valuable reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules . This application is particularly useful in pharmaceutical chemistry for developing new drug candidates.

Materials Science

Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional groups that can undergo various chemical transformations. For instance, it can be used to create polymers with specific properties for applications in coatings or biomedical devices. The boron-containing moiety may impart unique thermal and mechanical properties to the resulting materials .

Case Study 1: Antibacterial Efficacy

A series of piperidine derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfonamide functionalities exhibited enhanced activity compared to their non-sulfonylated counterparts. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one could be a lead compound for further development in antibacterial therapies.

Case Study 2: Cancer Cell Line Studies

In vitro studies were conducted using various cancer cell lines treated with derivatives containing the sulfonamide group. The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. These findings highlight the potential of this compound as a candidate for further investigation in cancer treatment protocols.

Wirkmechanismus

The mechanism of action of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one involves its interaction with specific molecular targets. The tetramethyl-1,3,2-dioxaborolan-2-yl group can form stable complexes with various biomolecules, facilitating its use as a biochemical probe. The sulfonyl group can participate in electrophilic reactions, making the compound reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one is unique due to its combination of a piperidin-4-one core, a sulfonyl group, and a boron-containing substituent

Biologische Aktivität

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₇H₂₆BNO₄S
  • Molecular Weight : 351.27 g/mol
  • Boiling Point : Approximately 472.7 °C (predicted)
  • Density : 1.19 g/cm³ (predicted)
  • pKa : -4.91 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to act as a ligand for cereblon E3 ligase, which plays a crucial role in the ubiquitination and degradation of specific proteins involved in cancer progression . The mechanism involves the binding of the compound to cereblon, altering the specificity of the E3 ligase complex and promoting the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for multiple myeloma growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, in multiple myeloma cell lines, it demonstrated IC50 values ranging from 100 nM to 1 µM .
  • Apoptosis Induction : Research indicates that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an effective therapeutic agent against malignancies.

Targeted Therapy

The compound's ability to bind specifically to cereblon makes it a candidate for targeted therapies in cancers characterized by high cereblon expression. This specificity may reduce off-target effects commonly associated with traditional chemotherapeutics.

Data Tables

Biological ActivityObserved EffectReference
Cell ProliferationIC50: 100 nM - 1 µM
Apoptosis InductionIncreased apoptosis in cancer cells
Cereblon BindingAlters specificity for ubiquitination

Case Studies

  • Multiple Myeloma Treatment : A study evaluated the effects of this compound on multiple myeloma cell lines. Results indicated that it effectively induced apoptosis and inhibited proliferation through cereblon-mediated pathways.
  • BRD4 Inhibition : Another investigation focused on BRD4 as a target for this compound. It was found that inhibition led to reduced expression of oncogenes such as c-MYC, demonstrating potential applications in treating BRD4-dependent cancers .

Q & A

Basic: What are the key synthetic routes for preparing 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one?

Methodological Answer:
The synthesis typically involves two main steps:

Sulfonation of Piperidin-4-one : React piperidin-4-one with a sulfonyl chloride derivative (e.g., 4-bromobenzenesulfonyl chloride) under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate.

Boronate Ester Introduction : Perform a Suzuki-Miyaura coupling using Pd catalysts to attach the tetramethyl dioxaborolane group to the aromatic ring. This requires a pre-functionalized aryl halide intermediate and a boronate ester reagent (e.g., bis(pinacolato)diboron) under inert atmosphere .
Note: Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions like desulfonation.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 11B^{11}B NMR to confirm the sulfonyl group, piperidin-4-one ring, and boronate ester. The 11B^{11}B NMR peak near 30 ppm confirms the dioxaborolane group .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, particularly for boron-containing fragments.
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), refine the structure using SHELXL to resolve bond angles and confirm stereochemistry .

Advanced: How can conflicting spectroscopic and computational data be resolved for this compound?

Methodological Answer:
Discrepancies between experimental (e.g., NMR chemical shifts) and computational (DFT-predicted) data may arise from solvent effects or conformational flexibility.

  • Step 1 : Re-optimize computational models using explicit solvent (e.g., IEFPCM for DMSO) and dynamic conformational sampling (e.g., molecular dynamics simulations).
  • Step 2 : Validate with 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to assign coupling constants and compare with computed JJ-values .
  • Step 3 : If crystallography data is available, use SHELX refinement to cross-check bond lengths and torsional angles .

Advanced: What strategies optimize the Suzuki-Miyaura coupling step for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary Pd catalysts (e.g., Pd(PPh3_3)4_4), ligands (e.g., SPhos), and base (K2_2CO3_3) to maximize yield. Use response surface modeling to identify optimal conditions .
  • In Situ Monitoring : Employ flow chemistry with real-time UV/Vis or FTIR to track boronate ester consumption and adjust reaction parameters dynamically .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate unreacted boronate esters and Pd residues .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS H315/H319). Use a fume hood to avoid inhalation of boronate ester vapors (GHS H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis of the boronate ester .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

Methodological Answer:

  • Analog Synthesis : Modify the piperidin-4-one ring (e.g., introduce methyl groups) or replace the sulfonyl group with sulfonamides to assess bioavailability changes.
  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50_{50} values across analogs.
  • Computational Docking : Use AutoDock Vina to predict binding affinities to active sites, prioritizing analogs with lower free energy scores .

Advanced: How to address low crystallinity in X-ray diffraction studies?

Methodological Answer:

  • Crystallization Screens : Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screen) with mixed solvents (e.g., DMSO/water).
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection.
  • Data Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder, particularly if the boronate ester exhibits rotational flexibility .

Basic: What are common degradation pathways for this compound during storage?

Methodological Answer:

  • Hydrolysis : The dioxaborolane group may hydrolyze in humid conditions. Store under argon at -20°C with desiccants (e.g., silica gel).
  • Oxidation : The sulfonyl group is stable, but the piperidin-4-one ring may oxidize. Monitor via TLC (Rf shifts) or LC-MS for degradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.